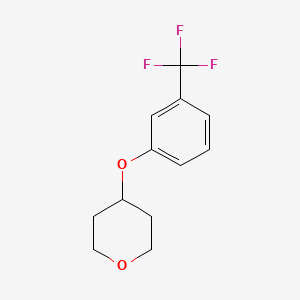

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOYASNJAXWLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682169 | |

| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-99-5 | |

| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a valuable chemical intermediate, the structural motif of which is found in a variety of biologically active molecules. Its synthesis is of significant interest to medicinal chemists and process development scientists. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The focus is on providing a robust and reproducible framework for the laboratory-scale synthesis of this important building block.

Two principal and highly effective methods for the preparation of this compound are the Mitsunobu reaction and the Williamson ether synthesis. Each of these strategic approaches offers distinct advantages and presents unique challenges, which will be discussed in detail to allow for an informed selection of the most suitable method based on available resources and desired outcomes.

Comparative Overview of Synthetic Methodologies

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Starting Materials | 4-Hydroxytetrahydropyran, 3-(Trifluoromethyl)phenol | 4-Halotetrahydropyran (or sulfonate), 3-(Trifluoromethyl)phenol |

| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) |

| Stereochemistry | Inversion of configuration at the alcohol carbon | Sɴ2 mechanism, inversion of configuration |

| Reaction Conditions | Generally mild, often at or below room temperature | Can require elevated temperatures |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Inorganic salts |

| Advantages | Mild conditions, high functional group tolerance | Uses readily available and often less hazardous reagents |

| Disadvantages | Formation of byproducts that can complicate purification, cost of reagents | Can be sensitive to steric hindrance, may require harsher conditions |

Recommended Synthetic Protocol: The Mitsunobu Reaction

The Mitsunobu reaction provides a reliable and high-yielding route to this compound under mild conditions. This method is particularly advantageous due to its tolerance of a wide range of functional groups and the predictable inversion of stereochemistry at the reacting center.

Reaction Scheme

Caption: General scheme of the Mitsunobu reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxytetrahydropyran

-

3-(Trifluoromethyl)phenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxytetrahydropyran (1.0 eq.) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq.) and 3-(trifluoromethyl)phenol (1.2 eq.).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[1]

-

Upon completion, the reaction mixture is diluted with ethyl acetate (15 volumes).

-

The precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is successively washed with water (2 x 15 mL), saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Insights

The Mitsunobu reaction proceeds through a complex mechanism.[2] Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the phenol, creating a phenoxide and a phosphonium salt. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide acts as a nucleophile, attacking the carbon of the activated alcohol in an Sɴ2 fashion to form the desired ether with inversion of configuration.

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

Alternative Synthetic Protocol: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of a 4-halotetrahydropyran or a tetrahydropyran-4-yl sulfonate with the sodium or potassium salt of 3-(trifluoromethyl)phenol.

Reaction Scheme

Caption: General scheme of the Williamson ether synthesis for the target compound.

General Experimental Considerations

-

Generation of the Phenoxide: 3-(Trifluoromethyl)phenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Substitution: The resulting phenoxide then undergoes an Sɴ2 reaction with a suitable electrophile, such as 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate. The reaction is typically heated to facilitate the substitution.[3]

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and unreacted base. The crude product is then purified, usually by column chromatography.

The choice of the leaving group on the tetrahydropyran ring is critical. Iodides are the most reactive, followed by bromides and tosylates, with chlorides being the least reactive. The reaction rate is also influenced by the solvent, with polar aprotic solvents generally providing the best results.

Safety Considerations

-

3-(Trifluoromethyl)phenol: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Triphenylphosphine (PPh₃): Triphenylphosphine is harmful if swallowed and can cause skin and eye irritation. It is also a sensitizer. Inhalation of dust should be avoided.

-

Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD): These reagents are toxic, shock-sensitive, and light-sensitive. They can be explosive, especially in concentrated form. It is highly recommended to use them as solutions in a suitable solvent (e.g., toluene). All work with these reagents should be performed with extreme caution in a fume hood, and they should be stored appropriately.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No. 1257664-99-5) should be confirmed by standard analytical techniques.[4]

-

Molecular Formula: C₁₂H₁₃F₃O₂

-

Molecular Weight: 246.23 g/mol

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aromatic protons of the trifluoromethylphenoxy group. The protons on the tetrahydropyran ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The aromatic protons will appear in the aromatic region (δ 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tetrahydropyran ring and the aromatic ring. The carbon of the CF₃ group will also be observable.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 246.23, corresponding to the molecular weight of the compound.

Conclusion

This technical guide has outlined two robust and effective methods for the synthesis of this compound. The Mitsunobu reaction is presented as the recommended protocol due to its mild conditions and high efficiency. The Williamson ether synthesis is provided as a viable alternative. By following the detailed protocols and safety precautions outlined in this guide, researchers and scientists can confidently synthesize this valuable chemical intermediate for their drug discovery and development programs. The provided information on the characterization of the final product will ensure the quality and integrity of the synthesized material.

References

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

-

PubChem. 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. Available at: [Link]

- Google Patents. Production method for tetrahydro-2h-pyran derivative.

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Google Patents. (12) United States Patent. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

NIH. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Available at: [Link]

-

Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]

-

YouTube. Williamson Ether Synthesis. Available at: [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 7,790,905 B2. Available at: [Link]

-

Google Patents. (12) United States Patent. Available at: [Link]

-

ResearchGate. Synthesis of 4-Trifluoromethylselenolated Pyrazoles via Tf 2 O-Promoted Intramolecular Cyclization of α,β-Alkynic Tosylhydrazones with Benzyl Trifluoromethyl Selenoxide. Available at: [Link]

-

Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Available at: [Link]

-

ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

NIST. 2H-Pyran-2-ol, tetrahydro-. Available at: [Link]

Sources

4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran chemical properties

An In-Depth Technical Guide to 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran

Introduction

This compound is a synthetic organic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: the tetrahydropyran (THP) ring and the trifluoromethylphenoxy group. The tetrahydropyran scaffold is a privileged structure in drug discovery, valued for its ability to improve aqueous solubility and metabolic stability while providing a three-dimensional framework that can enhance binding to biological targets.[1] The trifluoromethyl (-CF₃) group is a widely used bioisostere for a methyl group or chlorine atom. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Computational Properties

The fundamental chemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1257664-99-5 | [3] |

| Molecular Formula | C₁₂H₁₃F₃O₂ | [3] |

| Molecular Weight | 246.23 g/mol | [3] |

| Purity | ≥98% (Typical) | [3] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 3.2632 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

The calculated LogP value of 3.26 suggests that the compound is lipophilic, a characteristic often associated with good cell membrane permeability. The low TPSA and absence of hydrogen bond donors are also indicative of favorable pharmacokinetic properties for oral absorption.

Synthesis and Reactivity

Proposed Synthetic Protocol

A plausible method involves the reaction of 3-(trifluoromethyl)phenol with a suitable 4-substituted tetrahydropyran leaving group, such as 4-bromotetrahydro-2H-pyran or tetrahydropyran-4-yl tosylate, in the presence of a base.

Step-by-Step Methodology:

-

Deprotonation: 3-(Trifluoromethyl)phenol is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile). A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide anion.

-

Nucleophilic Attack: Tetrahydropyran-4-ol is converted to a derivative with a good leaving group (e.g., tosylate or bromide). This electrophile is then added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the carbon at the 4-position of the tetrahydropyran ring and displacing the leaving group.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the final product.

Reactivity Profile

The molecule's reactivity is primarily dictated by its constituent functional groups.

-

Ether Linkage: The aryl-alkyl ether bond is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.

-

Aromatic Ring: The trifluoromethyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the phenoxy group is an activating, ortho-, para-directing group. The interplay of these two substituents will govern the regioselectivity of reactions like nitration or halogenation on the benzene ring.

-

Tetrahydropyran Ring: The saturated heterocyclic ring is chemically robust and generally unreactive, except under strongly acidic conditions that could promote ring-opening.

Spectroscopic Characterization

While specific spectral data for this compound is limited, its structure allows for the prediction of characteristic signals in various spectroscopic analyses.

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.5 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern due to the meta-substitution.

-

Pyran Methylene Protons (δ 1.5-2.2 ppm and 3.5-4.1 ppm): The eight protons on the THP ring would show complex multiplets. The protons adjacent to the ring oxygen (positions 2 and 6) would be downfield (δ 3.5-4.1 ppm), while the others (positions 3 and 5) would be upfield (δ 1.5-2.2 ppm).

-

Pyran C4 Proton (δ ~4.5 ppm): The single proton at the C4 position, bonded to the ether oxygen, would appear as a multiplet further downfield.

-

-

¹³C NMR:

-

Trifluoromethyl Carbon (δ ~124 ppm): A quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons.

-

Pyran Carbons (δ 25-80 ppm): Signals for the five carbons of the THP ring, with the C4 carbon attached to the phenoxy group being the most downfield.

-

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 246, with fragmentation patterns corresponding to the loss of the tetrahydropyran moiety or cleavage of the ether bond.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is a common structural motif in numerous therapeutic agents. Its inclusion can improve the physicochemical properties of a drug candidate, making it a valuable building block for creating novel therapeutics.[1] The derivatization of the THP core allows for the exploration of chemical space to optimize biological activity.

The utility of the THP scaffold is evident in various drug discovery programs:

-

Inflammatory Pain: THP derivatives have been developed as selective CB2 receptor agonists for treating inflammatory pain.[4]

-

Cancer and Fibrosis: Pyrazole derivatives containing a tetrahydropyran moiety have been synthesized as potent inhibitors of the ALK5 receptor, a key target in cancer and tissue fibrosis.[5]

-

Antimalarial Agents: Diarylidenetetrahydro-2H-pyran-4(3H)-ones have shown promising antiplasmodial activity against resistant strains of Plasmodium falciparum.[6]

The presence of the 3-trifluoromethylphenoxy group further enhances the potential of this molecule. The -CF₃ group is known to increase metabolic stability by blocking sites of oxidative metabolism and can improve binding selectivity and lipophilicity, which are crucial for drug efficacy.[2]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related tetrahydropyran compounds, standard laboratory safety precautions should be observed.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water. If inhaled, move the person to fresh air. If ingested, seek medical attention.[10]

Conclusion

This compound is a compound with significant potential as a building block in drug discovery and medicinal chemistry. It combines the favorable pharmacokinetic profile of the tetrahydropyran ring with the metabolic stability and electron-withdrawing properties of the trifluoromethyl group. Its synthesis is accessible through standard organic chemistry methods, and its structure offers multiple points for further derivatization. For researchers and scientists, this molecule represents a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of diseases.

References

-

4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. PubChem. [Link]

-

4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol. PubChem. [Link]

-

Safety Data Sheet - Tetrahydro-2-(2-nitropropoxy)-2H-pyran. AA Blocks. [Link]

- Production method for tetrahydro-2h-pyran derivative.

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

Pyran. Wikipedia. [Link]

-

Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans. ResearchGate. [Link]

-

Mahdavi, S. M., et al. (2020). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 25(15), 3439. [Link]

-

2-(4-(Trifluoromethyl)phenoxy)tetrahydro-2H-pyran. SpectraBase. [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]

-

2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

-

2H-Pyran-2-one, tetrahydro-. NIST WebBook. [Link]

-

2H-Pyran, tetrahydro-2-phenoxy-. US EPA. [Link]

-

Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

-

Bohl, V. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 679. [Link]

-

2H-Pyran, tetrahydro-2-methoxy-. NIST WebBook. [Link]

-

4-Chloro-2-(3-phenoxyphenyl)tetrahydro-2H-pyran. SpectraBase. [Link]

-

Kumar, A., et al. (2023). Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase. ChemMedChem, 18(1), e202200411. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aablocks.com [aablocks.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran (CAS No. 1257664-99-5).[1] In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed analysis of the anticipated spectral features of this molecule. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a unique molecule that incorporates a saturated heterocyclic tetrahydropyran (THP) ring linked via an ether bond to a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The tetrahydropyran ring is also a prevalent scaffold in many natural products and pharmaceutical agents, valued for its favorable physicochemical properties. A thorough understanding of the spectroscopic signature of this compound is therefore essential for its unambiguous identification and for monitoring its purity during synthesis and subsequent applications.

This guide will systematically deconstruct the molecule into its key functional components to predict its behavior in various spectroscopic techniques. We will provide detailed, step-by-step protocols for acquiring high-quality spectroscopic data and offer insights into the interpretation of the resulting spectra.

Molecular Structure and Key Spectroscopic Moieties

The structure of this compound, with the molecular formula C₁₂H₁₃F₃O₂ and a molecular weight of 246.23 g/mol , presents several key features that will dominate its spectroscopic output.[1]

-

Tetrahydropyran (THP) Ring: A six-membered saturated ether ring. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns in ¹H NMR spectroscopy. The carbon atoms will also have distinct signals in ¹³C NMR.

-

Aromatic Ring: A meta-substituted benzene ring. The substitution pattern will dictate the splitting patterns of the aromatic protons in the ¹H NMR spectrum.

-

Trifluoromethyl (CF₃) Group: A strong electron-withdrawing group that will significantly influence the electronic environment of the aromatic ring and will be directly observable in ¹⁹F NMR spectroscopy.

-

Ether Linkage (C-O-C): This functional group will have characteristic stretching vibrations in the IR spectrum and will influence the fragmentation pattern in mass spectrometry.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we anticipate distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum will be characterized by signals from both the aliphatic tetrahydropyran ring and the aromatic trifluoromethylphenoxy moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.2 | m | 4H | Ar-H | The aromatic protons will appear in the downfield region. The meta-substitution pattern and the electron-withdrawing nature of the CF₃ group will lead to complex splitting. |

| ~4.5-4.3 | m | 1H | O-CH(4) of THP | The proton at the C4 position, being attached to the carbon bearing the ether oxygen, will be significantly deshielded. |

| ~3.9-3.7 | m | 2H | O-CH₂(2,6) axial of THP | The axial protons at the C2 and C6 positions are typically shifted slightly downfield compared to the equatorial protons. |

| ~3.5-3.3 | m | 2H | O-CH₂(2,6) equatorial of THP | The equatorial protons at the C2 and C6 positions. |

| ~2.0-1.8 | m | 2H | CH₂(3,5) axial of THP | The axial protons at the C3 and C5 positions. |

| ~1.7-1.5 | m | 2H | CH₂(3,5) equatorial of THP | The equatorial protons at the C3 and C5 positions. |

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C -O (Aromatic) | The aromatic carbon directly attached to the ether oxygen will be deshielded. |

| ~130-120 | C -H & C -CF₃ (Aromatic) | The remaining aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |

| ~124 (q, ¹JCF ≈ 272 Hz) | -C F₃ | The trifluoromethyl carbon will show a characteristic quartet with a large coupling constant. |

| ~75 | C (4)-O (THP) | The carbon at the C4 position of the THP ring, bonded to the ether oxygen, will be the most downfield of the aliphatic carbons. |

| ~68 | C (2,6)-O (THP) | The carbons at the C2 and C6 positions of the THP ring. |

| ~34 | C (3,5) (THP) | The carbons at the C3 and C5 positions of the THP ring. |

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -62 | s | -CF ₃ | A single peak is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is characteristic for a trifluoromethyl group attached to an aromatic ring. |

Diagram 2: NMR Data Interpretation Logic

Caption: Logical flow from NMR data to structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C-O, C-F, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (from THP ring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1250 | Strong | C-F stretch (asymmetric) |

| 1250-1200 | Strong | Aryl-O stretch |

| 1150-1050 | Strong | C-F stretch (symmetric) & Aliphatic C-O stretch |

Diagram 3: IR Spectroscopy Experimental Workflow

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): m/z = 246. This peak, corresponding to the molecular weight of the compound, may be of low to moderate intensity.[1]

-

Key Fragments:

-

m/z = 161: [M - C₅H₉O]⁺. This fragment would result from the cleavage of the ether bond, with the charge retained on the trifluoromethylphenoxy portion.

-

m/z = 85: [C₅H₉O]⁺. This fragment corresponds to the charged tetrahydropyran moiety after cleavage of the ether bond.

-

m/z = 145: [C₇H₄F₃]⁺. Loss of the entire tetrahydropyranoxy group.

-

m/z = 69: [CF₃]⁺. A common fragment for trifluoromethyl-containing compounds.

-

Diagram 4: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Synthesis and Potential Impurities

Potential impurities that could be observed in the spectra include:

-

Starting materials: Unreacted 3-(trifluoromethyl)phenol or the tetrahydropyran precursor.

-

Solvent residues: Residual solvents from the reaction or purification steps.

-

By-products: Products of side reactions, such as elimination products from the tetrahydropyran ring.

The presence of these impurities would be detectable by the spectroscopic methods outlined above, and their characteristic signals should be considered during spectral interpretation.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and elucidate its structure. The provided experimental workflows offer practical guidance for obtaining high-quality data. As this compound and its derivatives are explored in various scientific disciplines, this guide will serve as a valuable reference for its analytical characterization.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] The subject of this guide, 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran, represents a novel chemical entity with therapeutic potential. Elucidating its mechanism of action is a critical step in the drug development pipeline, providing the foundational knowledge for preclinical and clinical advancement. This document serves as a comprehensive technical guide for researchers, outlining a systematic and scientifically rigorous approach to unraveling the molecular and cellular mechanisms underpinning the biological activity of this compound. By integrating computational analysis, in vitro biochemical and cellular assays, and target validation strategies, this guide provides a roadmap for a thorough mechanistic investigation.

Introduction: The Tetrahydropyran Scaffold and the Imperative for Mechanistic Clarity

The pyran ring system, a six-membered heterocycle containing an oxygen atom, is a cornerstone of many biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-Alzheimer's, antioxidant, and antibacterial properties.[2][4][5][6] The structural rigidity and hydrogen bonding capacity of the tetrahydropyran moiety make it an attractive component for designing ligands that can interact with high specificity to biological targets.

The specific compound, this compound, features a tetrahydropyran core linked to a trifluoromethylphenoxy group. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity. Given the broad bioactivity of related pyran structures, the mechanism of action of this particular derivative is not immediately obvious and requires a systematic, multi-faceted investigation. This guide provides the strategic framework and detailed protocols for such an endeavor.

Initial Characterization and Hypothesis Generation

The first phase of a mechanistic study involves gathering fundamental data about the compound and forming initial hypotheses about its biological targets.

In Silico Profiling

Computational tools can provide valuable initial insights into the potential biological properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₃O₂ | [7] |

| Molecular Weight | 246.23 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [7] |

| LogP | 3.26 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

These properties, particularly the LogP value, suggest good membrane permeability and oral bioavailability, making it a promising drug candidate.

Target Prediction and Hypothesis Formulation

Given the diversity of pyran activities, several target classes can be hypothesized:

-

Kinases: Many pyran-containing compounds are kinase inhibitors. For example, derivatives have been identified as potent ALK5 inhibitors, which are implicated in cancer and fibrosis.[8]

-

Cholinesterases: The pyran scaffold is present in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer's disease.[2]

-

Nuclear Receptors: The lipophilic nature of the compound could facilitate interaction with intracellular receptors.

-

Ion Channels: The phenoxy-ether linkage is a common motif in ion channel modulators.

A Tiered Experimental Approach to Mechanism of Action Elucidation

A logical, stepwise experimental plan is crucial. We will proceed from broad phenotypic screening to specific target identification and pathway analysis.

Tier 1: Broad Phenotypic Screening

The initial goal is to identify a clear biological effect of the compound in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., HCT-116 for colorectal cancer, A549 for lung cancer, SH-SY5Y for neuroblastoma) to identify potential tissue-specific effects.[4]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine for apoptosis).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Use a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® to quantify cell viability.

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viable cells against the log of the compound concentration.

Diagram: Tier 1 Experimental Workflow

Caption: Workflow for initial phenotypic screening to assess antiproliferative activity.

Tier 2: Target Class Identification

Based on the phenotypic results, the next step is to narrow down the potential target class.

Experimental Protocol: Kinase Inhibition Profiling

If the compound shows antiproliferative activity, a broad kinase screen is a logical next step.

-

Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). These platforms typically use binding or activity assays.

-

Compound Submission: Submit this compound at a fixed concentration (e.g., 1 µM or 10 µM) for screening against a panel of several hundred kinases.

-

Data Analysis: The service will provide data as "% inhibition" for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.

-

Follow-up: For the top hits, perform dose-response assays to determine the IC50 or Ki value for each specific kinase.

Diagram: Tier 2 Logic Flow

Caption: Logic for identifying specific kinase targets following a phenotypic hit.

Tier 3: Target Validation and Pathway Analysis

Once a primary molecular target is identified, it is crucial to confirm that its modulation is responsible for the observed cellular phenotype.

Experimental Protocol: Cellular Target Engagement Assay

-

Principle: A cellular thermal shift assay (CETSA) can be used to verify that the compound binds to its target protein inside intact cells.

-

Cell Treatment: Treat cells with the compound or vehicle control for 1-2 hours.

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

-

Analysis: A "thermal shift" (increased protein stability at higher temperatures) in the compound-treated sample compared to the vehicle control indicates target engagement.

Experimental Protocol: Downstream Signaling Analysis

-

Hypothesis: If the compound inhibits a specific kinase (e.g., ALK5), it should block the downstream signaling pathway. The ALK5 pathway involves the phosphorylation of SMAD proteins.[8]

-

Cell Treatment: Treat cells with a known activator of the pathway (e.g., TGF-β for the ALK5 pathway) in the presence or absence of this compound.

-

Lysate Preparation: Lyse the cells at different time points after treatment.

-

Western Blotting: Perform Western blotting to detect the phosphorylated form of the downstream effector (e.g., phospho-SMAD2/3) and the total protein level.

-

Interpretation: A reduction in the level of the phosphorylated protein in the presence of the compound confirms the inhibition of the signaling pathway.

Diagram: ALK5 Signaling Pathway Inhibition (Hypothetical)

Caption: Hypothetical inhibition of the TGF-β/ALK5/SMAD signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By progressing through tiers of increasingly specific experiments—from broad phenotypic screening to direct target engagement and pathway analysis—researchers can build a robust, evidence-based understanding of how this novel compound exerts its biological effects. The insights gained will be invaluable for its continued development as a potential therapeutic agent. Future studies should focus on in vivo efficacy models, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and off-target liability profiling to complete the preclinical characterization.

References

-

Title: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Source: PubMed URL: [Link]

-

Title: Scheme 3. Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans 13. Source: ResearchGate URL: [Link]

-

Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. Source: PubChem URL: [Link]

-

Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Source: MDPI URL: [Link]

-

Title: PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Source: ScienceScholar URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrans: Heterocycles of chemical and biological interest. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Source: PubMed Central URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran (CAS: 1257664-99-5): A Privileged Scaffold for Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran, a molecule of significant interest to the fields of medicinal chemistry and drug development. By combining two structurally important motifs—the tetrahydropyran (THP) ring and the trifluoromethylphenoxy group—this compound emerges as a valuable building block for creating novel chemical entities. The THP core is a well-established "privileged scaffold," frequently found in natural products and approved pharmaceuticals, known to confer favorable pharmacokinetic properties.[1][2] The inclusion of a trifluoromethyl group offers a proven strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[3] This guide details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential applications as a foundational fragment for developing screening libraries targeting a range of therapeutic areas.

Introduction: The Strategic Value of a Hybrid Scaffold

The rational design of small-molecule therapeutics often relies on the strategic combination of validated pharmacophores and structural motifs. This compound is a prime example of this approach.

-

The Tetrahydropyran (THP) Core: The THP ring is a six-membered, oxygen-containing heterocycle that serves as a metabolically stable, non-planar, and polar surrogate for phenyl rings or aliphatic chains. Its presence in numerous bioactive natural products and synthetic drugs underscores its role in improving aqueous solubility and shaping molecular conformation for optimal target engagement.[1][2] The pyran oxygen can act as a hydrogen bond acceptor, further contributing to molecular interactions. The diverse pharmacological activities associated with THP derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5]

-

The Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's properties. Introducing a CF₃ group can block sites of metabolic oxidation, increasing a drug's half-life. Furthermore, it can enhance binding affinity to protein targets through favorable hydrophobic and electrostatic interactions, ultimately improving a compound's overall efficacy and pharmacokinetic profile.[3]

The convergence of these two motifs in a single, relatively simple structure makes this compound a high-value starting point for drug discovery campaigns.

Physicochemical and Computational Properties

A molecule's physical and computational properties are critical predictors of its behavior in biological systems, influencing everything from membrane permeability to off-target effects. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1257664-99-5 | [6][7][8] |

| Molecular Formula | C₁₂H₁₃F₃O₂ | [8][9] |

| Molecular Weight | 246.23 g/mol | [8][9] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [8] |

| LogP (Octanol/Water Partition Coeff.) | 3.2632 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Rotatable Bonds | 2 | [8] |

| SMILES | FC(C1=CC(OC2CCOCC2)=CC=C1)(F)F | [8] |

Interpretation for Drug Development:

-

The low TPSA (< 40 Ų) and a LogP value of 3.26 suggest excellent potential for passive diffusion across cellular membranes, a key attribute for oral bioavailability.

-

The absence of hydrogen bond donors and a low count of rotatable bonds indicate a degree of conformational rigidity, which can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty upon binding.

Synthesis and Purification Workflow

While specific synthetic preparations for this exact molecule are not widely published, its structure strongly implies a classical and reliable synthetic route: the Williamson ether synthesis. This method is a cornerstone of organic chemistry, valued for its robustness and high yields. The causality behind this choice is the straightforward disconnection between the phenoxy oxygen and the tetrahydropyran C4 carbon, leading to two readily available starting materials.

Figure 1: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Part A: Activation of Tetrahydropyran-4-ol (Formation of Tosylate)

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tetrahydropyran-4-yl tosylate, which can often be used in the next step without further purification.

Part B: Ether Formation

-

Setup: To a separate, flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and add anhydrous tetrahydrofuran (THF, ~0.3 M).

-

Phenol Addition: Cool the NaH suspension to 0 °C and add a solution of 3-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of H₂ gas should be observed as the sodium phenoxide salt forms.

-

Coupling Reaction: Add a solution of the crude tetrahydropyran-4-yl tosylate (from Part A, 1.0 eq) in anhydrous THF to the reaction mixture.

-

Reaction: Warm the reaction to room temperature and then heat to reflux (~65 °C) overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the appearance of the product spot and disappearance of the starting materials.

-

Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This validation is a prerequisite for its use in any research or development context.

Figure 2: Workflow for analytical validation.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural elucidation.

-

Method: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Signals: Multiplets corresponding to the aromatic protons on the trifluoromethylphenyl ring, a distinct multiplet for the proton at the C4 position of the THP ring (adjacent to the ether oxygen), and complex multiplets for the remaining methylene protons of the THP ring.

-

Expected ¹³C NMR Signals: Resonances for the aromatic carbons (including the CF₃-bearing carbon and the ether-linked carbon), a signal for the C4 carbon of the THP ring shifted downfield due to the oxygen atom, and signals for the other THP carbons.

-

Expected ¹⁹F NMR Signals: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS):

-

Purpose: Confirmation of molecular weight.

-

Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 247.08.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Determination of purity.

-

Method (Reverse-Phase):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Expected Result: A single major peak, with purity typically reported as >95% (by peak area) for use in screening assays.

-

Applications in Drug Discovery

This molecule is best viewed not as an end-product, but as a versatile starting scaffold for the generation of chemical libraries. Its structure offers multiple points for chemical diversification to explore structure-activity relationships (SAR).

Figure 3: Conceptual diagram for library development from the core scaffold.

Potential Therapeutic Targets: Given the broad bioactivity of THP-containing molecules, libraries derived from this scaffold could be screened against a wide array of targets:

-

Oncology: Many kinase inhibitors and anticancer natural products feature heterocyclic cores.

-

Infectious Diseases: The THP motif is present in compounds with demonstrated antibacterial, antifungal, and antimalarial activity.[4][5]

-

Neuroscience: The lipophilic nature and structural rigidity are desirable features for CNS-targeting agents, and pyran derivatives have been investigated for conditions like Alzheimer's disease.[10]

Safety and Handling

This compound is a chemical compound intended for research use only. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed toxicological and handling information, consult the supplier's Safety Data Sheet (SDS), which is the primary authoritative source.

Conclusion

This compound stands as a molecule of high strategic value for drug discovery professionals. It elegantly combines the favorable ADME properties of the tetrahydropyran scaffold with the pharmacokinetic benefits conferred by the trifluoromethyl group. While not an active pharmaceutical ingredient in itself, its true utility lies in its role as a foundational building block. The robust and scalable synthesis, coupled with clear points for chemical elaboration, makes it an ideal starting point for generating focused libraries aimed at discovering next-generation therapeutics across multiple disease areas.

References

-

Arctom (n.d.). CAS NO. 1257664-99-5 | this compound. Available at: [Link]

-

abcr Gute Chemie (n.d.). AB311058 | CAS 1257664-99-5. Available at: [Link]

-

PubChem (2026). 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (2026). 4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (n.d.). Scheme 3. Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans 13. Available at: [Link]

-

Mahdavi, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Center for Biotechnology Information. Available at: [Link]

- Google Patents (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

NIH (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Tetrahydropyran synthesis. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of tetrahydropyran derivatives. Available at: [Link]

-

ResearchGate (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Available at: [Link]

-

NIH (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

-

PubMed (2023). Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS Number List - 1 - Page 1870 - Chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. AB311058 | CAS 1257664-99-5 – abcr Gute Chemie [abcr.com]

- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran: An Integrated Spectroscopic Approach

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of 4-(3-trifluoromethylphenoxy)tetrahydro-2H-pyran. We will proceed through a logical, multi-technique spectroscopic workflow, beginning with the determination of the molecular formula by high-resolution mass spectrometry, followed by functional group identification via infrared spectroscopy. The core of the elucidation is a deep dive into a suite of 1D and 2D nuclear magnetic resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) to unambiguously map the molecular framework. Finally, we will use fragmentation analysis by mass spectrometry to corroborate the final structure. This guide is designed for researchers and drug development professionals, emphasizing not just the 'how' but the 'why' behind each experimental choice and interpretive step.

Introduction: The Imperative of Unambiguous Structure

This compound is a molecule comprising two key pharmacophoric fragments: a tetrahydropyran (THP) ring and a trifluoromethyl-substituted phenyl ether. The THP moiety is a prevalent scaffold in medicinal chemistry, often used as a saturated heterocyclic replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The trifluoromethyl group is a powerful bioisostere for a methyl group but with dramatically different electronic properties, often enhancing binding affinity and improving metabolic resistance.

Given its potential as a synthetic building block, the unequivocal confirmation of its constitution—specifically, the precise connectivity of the phenoxy group at the C4 position of the THP ring—is paramount. This guide presents a systematic approach to its characterization.

The Integrated Spectroscopic Workflow

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any other analysis, we must establish the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass with high accuracy (typically < 5 ppm error), which is crucial for determining a unique molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Acquisition Mode: Acquire data in positive ion mode. Ethers can form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺), which are readily detectable.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Analysis: Identify the exact mass of the most abundant molecular ion species and use the instrument's software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window.

Data Interpretation

The molecular formula for this compound is C₁₂H₁₃F₃O₂.

-

Expected Exact Mass for [M+H]⁺ (C₁₂H₁₄F₃O₂⁺): 247.0940

-

Expected Exact Mass for [M+Na]⁺ (C₁₂H₁₃F₃O₂Na⁺): 269.0760

An observed mass matching one of these values within 5 ppm provides high confidence in the elemental composition.

Degree of Unsaturation (DoU): Calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is a halogen. For C₁₂H₁₃F₃O₂, DoU = 12 + 1 - (13/2) - (3/2) = 13 - 6.5 - 1.5 = 5.

-

Interpretation: A DoU of 5 is a critical piece of information. A benzene ring accounts for 4 degrees (one ring and three double bonds). This strongly suggests the presence of one aromatic ring and one additional ring (the tetrahydropyran), perfectly matching our proposed structure.

Functional Group Identification: FTIR Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique perfect for identifying key functional groups. For this molecule, we are looking for definitive evidence of the aromatic ring, the ether linkages, and the C-F bonds.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction using the instrument software.

Data Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's covalent bonds.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of sp² C-H bonds. |

| ~2950-2850 | C-H Stretch | Aliphatic (THP Ring) | Confirms the presence of sp³ C-H bonds. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorptions confirming the CF₃ group. |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric stretch, characteristic of the Ar-O-C linkage.[3] |

| ~1100 | C-O-C Stretch | Dialkyl Ether (THP) | Asymmetric stretch of the cyclic ether within the THP ring.[3] |

| ~880, ~780 | C-H Bend | Aromatic (out-of-plane) | Bending pattern is indicative of 1,3-disubstitution on the benzene ring.[4] |

Trustworthiness: The combination of aromatic C-H, aliphatic C-H, two distinct C-O-C ether stretches, and strong C-F absorptions provides a self-validating checklist that is highly consistent with the proposed structure.

Mapping the Molecular Framework: NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D and 2D experiments to systematically build the structure from its constituent spin systems.

Protocol: General NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with a well-characterized residual peak.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer.

Data Interpretation

-

Aromatic Region (~7.0-7.5 ppm): We expect four protons on the 1,3-disubstituted ring. The signals will exhibit complex splitting patterns (e.g., triplet, doublet of doublets) characteristic of their coupling relationships.

-

Tetrahydropyran Region (~3.5-4.5 ppm): The protons on the THP ring will show significant chemical shift dispersion.[6]

-

H4 (~4.3 ppm): The proton at the ether-linked carbon (C4) will be the most downfield due to the deshielding effect of the oxygen atom.

-

H2/H6 (Axial/Equatorial, ~3.5-4.1 ppm): These are the protons adjacent to the ring oxygen. They are diastereotopic and will appear as distinct signals with complex splitting due to both geminal and vicinal coupling.

-

H3/H5 (Axial/Equatorial, ~1.6-2.2 ppm): These protons are further from the oxygens and will appear more upfield. They are also diastereotopic and will exhibit complex splitting.

-

-

Aromatic Region (~115-160 ppm): Six signals are expected. Two will be quaternary (C1' and C3'), and four will be CH carbons. The carbon attached to the CF₃ group (C3') will appear as a quartet due to ¹J(C,F) coupling.[7]

-

CF₃ Carbon (~124 ppm): This signal will be a prominent quartet with a large coupling constant (~272 Hz).[7]

-

Tetrahydropyran Region (~60-80 ppm):

-

C4 (~75 ppm): The carbon bearing the phenoxy group will be significantly downfield.

-

C2/C6 (~68 ppm): The carbons adjacent to the ring oxygen.

-

C3/C5 (~35 ppm): The remaining aliphatic carbons.

-

-

DEPT-135: This experiment is crucial for confirming carbon types. It will show positive signals for CH carbons, and negative signals for CH₂ carbons, while quaternary carbons will be absent. This helps to unambiguously assign the C4 (CH) and the C2, C3, C5, C6 (all CH₂) carbons of the THP ring.

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[8]

-

Key Insight: This experiment will allow us to "walk" around the THP ring, confirming the H2-H3-H4-H5-H6 connectivity. It will also show correlations between adjacent protons on the aromatic ring.

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly attached to (one-bond correlation).[9]

-

Key Insight: This is the primary tool for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.3 ppm will show a cross-peak to the carbon signal at ~75 ppm, definitively assigning these as H4 and C4, respectively.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle. It shows correlations between protons and carbons over two and three bonds.[10] This is how we will connect the trifluoromethylphenoxy group to the tetrahydropyran ring.

Caption: Key HMBC correlations linking the two molecular fragments.

-

Crucial Correlations:

-

H4 → C1': A three-bond correlation from the proton on the THP ring (H4) to the quaternary aromatic carbon attached to the ether oxygen (C1'). This is the definitive link.

-

H4 → C2' and H4 → C6': Three-bond correlations from H4 to the ortho carbons of the phenoxy ring.

-

H2' / H6' → C4: Reciprocal three-bond correlations from the aromatic protons ortho to the ether linkage back to the C4 carbon of the THP ring.

-

Trustworthiness: The presence of these reciprocal long-range correlations provides undeniable proof of the connectivity between the two fragments at the specified positions.

Summary of NMR Data

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) |

| THP Ring | ||||

| 2, 6 | ~68 | ~3.5-4.1 | m | C3/C5, C4 |

| 3, 5 | ~35 | ~1.6-2.2 | m | C2/C6, C4 |

| 4 | ~75 | ~4.3 | m | C2, C6, C1' , C2' , C6' |

| Phenoxy Ring | ||||

| 1' | ~158 | - | - | - |

| 2' | ~115 | ~7.1 | d | C4, C4', C6' |

| 3' | ~132 (q) | - | - | - |

| 4' | ~130 | ~7.4 | t | C2', C6' |

| 5' | ~119 | ~7.0 | d | C1', C3' |

| 6' | ~123 | ~7.2 | s | C2', C4' |

| -CF₃ | ~124 (q) | - | - | C2', C4' |

Note: Predicted chemical shifts (δ) and multiplicities are based on standard values for similar structures. Actual values may vary slightly.

Corroboration by Fragmentation: Mass Spectrometry

Expertise & Experience: While HRMS gives us the molecular formula, fragmentation analysis (typically using a harder ionization technique like Electron Ionization) helps confirm the proposed structure by breaking it apart in predictable ways.[11] The observed fragments should be consistent with the established connectivity.

Experimental Protocol: GC-MS (EI)

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the analyte as a sharp peak.

-

MS Conditions: The standard EI energy is 70 eV, which induces reproducible fragmentation.

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound.

Predicted Fragmentation Pattern

Ethers undergo characteristic cleavage patterns.[12][13] For this molecule, two key pathways are expected:

-

Cleavage of the C4-O Bond: This is a primary fragmentation pathway for aromatic ethers, leading to the formation of the phenoxy radical or cation.

-

Fragment: [C₇H₄F₃O]⁺ (m/z 161) - The trifluoromethylphenoxy cation.

-

-

Cleavage of the Tetrahydropyran Ring: Alpha-cleavage next to the ring oxygen is common for cyclic ethers.[14] A more likely fragmentation, however, is the loss of the entire phenoxy group.

-

Fragment: [C₅H₉O]⁺ (m/z 85) - The tetrahydropyranyl cation resulting from the cleavage of the C4-O bond.

-

The presence of strong signals at m/z 161 and m/z 85 in the EI mass spectrum would provide excellent corroborating evidence for the proposed structure.

Conclusion: The Consolidated Structure

Through the systematic and integrated application of modern spectroscopic techniques, the structure of this compound has been unequivocally determined.

-

HRMS established the correct molecular formula of C₁₂H₁₃F₃O₂ and a Degree of Unsaturation of 5.

-

FTIR confirmed the presence of all key functional groups: an aromatic ring, a saturated aliphatic ring, an aryl-alkyl ether linkage, a cyclic ether, and a trifluoromethyl group.

-

¹H and ¹³C NMR identified all unique proton and carbon environments, with DEPT-135 confirming the carbon types in the THP ring.

-

COSY and HSQC mapped all direct proton-proton and proton-carbon connectivities, establishing the discrete spin systems of the two core fragments.

-

HMBC provided the critical, unambiguous link between the C4 position of the tetrahydropyran ring and the C1' position of the trifluoromethylphenoxy group.

-

GC-MS fragmentation patterns were consistent with the established connectivity, corroborating the final structure.

This multi-faceted, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing any research or development program.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Crasto, A. M. (2015). MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Dayrat, B., et al. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 284(1-3), 81-89. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2024). 19: HMBC. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences. [Link]

-

Supporting Information for a scientific publication. (n.d.). General information on NMR spectra. [Link]

-

Bahnck, K. B., & Rychnovsky, S. D. (2008). Toward the synthesis of the carbacylic ansa antibiotic kendomycin. ResearchGate. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

ResearchGate. (n.d.). (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]